molecular formula C9H15BN2O2 B6321195 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole CAS No. 1346270-13-0

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Cat. No. B6321195
CAS RN: 1346270-13-0
M. Wt: 194.04 g/mol
InChI Key: VHXDAWLDZHCJBG-UHFFFAOYSA-N
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Description

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is an organic compound with an interesting range of properties, making it a popular choice for many scientific research applications. This compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been widely used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, dyes, and polymers. It has also been used in the synthesis of other boron-containing compounds, such as boronic acids and boronate esters. In addition, this compound has been used in the synthesis of metal-organic frameworks, which are used in a variety of applications, such as gas storage and catalysis.

Mechanism of Action

The mechanism of action of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is not fully understood. However, it is believed that the compound binds to certain enzymes, such as enzymes involved in DNA replication, and inhibits their activity. This inhibition of enzyme activity leads to the inhibition of certain cellular processes, such as cell growth and replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole have been studied extensively. In laboratory studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells, prostate cancer cells, and lung cancer cells. In addition, this compound has been found to inhibit the growth of other types of cells, such as bone marrow cells and endothelial cells. Furthermore, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole in laboratory experiments has several advantages. This compound is relatively easy to obtain and is stable in a variety of solvents. In addition, this compound can be used in a wide range of experiments, from organic synthesis to biological assays. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in certain types of experiments.

Future Directions

The potential applications of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole are vast and varied. This compound could be used in the development of new drugs, as it has been found to have anti-cancer and anti-inflammatory properties. In addition, this compound could be used in the development of new materials, such as metal-organic frameworks and polymers. Furthermore, this compound could be used in the development of new catalysts and sensors. Finally, this compound could be used in the development of new biotechnological processes, such as gene editing and gene therapy.

Synthesis Methods

5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can be synthesized from two different precursors, 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl bromide and 1-pyrazole-carboxylic acid. The reaction of the two precursors yields the desired compound in a single step. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as methanol or ethanol. The reaction is typically carried out at a temperature of 50 to 60°C, and the desired product is obtained in high yields.

properties

IUPAC Name

5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-7-6-9(2,3)14-10(13-7)8-4-5-11-12-8/h4-5,7H,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDAWLDZHCJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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